2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide
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Overview
Description
“2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide” is a chemical compound with the molecular formula C14H13NO5S2 . It is a derivative of benzo[d][1,3,2]dithiazole .
Synthesis Analysis
The synthesis of benzo[d][1,3,2]dithiazole compounds involves the Herz reaction . The initiating step involves the polarized S–Cl bonds, which ensures that the S atom is electrophilic and hence can be attacked by nucleophilic nitrogen .Molecular Structure Analysis
The benzo[d][1,3,2]dithiazole is a unique heteroaromatic functionality whose conjugated profile instills some fascinating electronic properties . It has a structure similar to the more common benzothiazole structure, with the carbon at the 2-position exchanged for sulfur .Chemical Reactions Analysis
Benzo[d][1,3,2]dithiazole compounds have been shown to be valuable synthetic intermediates in the preparation of a variety of other privileged aromatic and heteroaromatic targets . They have been used in the design and manufacture of organic dyes and are attracting greater attention in additional research settings, including applications as organic radicals and semiconductors .Scientific Research Applications
Synthesis and Biological Activity
Antiproliferative Activity of Benzo[d]isothiazole Hydrazones : A study highlighted the synthesis of benzo[d]isothiazole hydrazones tested for antiretroviral activity. Although initially found inactive against viruses, these compounds exhibited cytotoxicity against human CD4+ lymphocytes and demonstrated antiproliferative activity against leukemia and solid tumor cell lines, suggesting their potential in cancer therapy (Vicini et al., 2006).
Catalytic and Material Science Applications
Zinc Anilido-oxazolinate Complexes : Research on zinc anilido-oxazolinate complexes, which serve as initiators for ring-opening polymerization, offers insights into the development of novel catalysts for polymer synthesis (Chen et al., 2007).
Photophysical Properties
Blue Emitting Fluorophores : A study on the synthesis and photophysical properties of novel fluorescent triazole derivatives, which emit in blue and green regions, demonstrates the potential of these compounds in developing new fluorescent materials for various applications (Padalkar et al., 2015).
Photochromic and Photophysical Studies
Photochromic 4,5-Dibenzothienylthiazoles : Investigation into the photochromic properties of 4,5-dibenzothienylthiazole derivatives, which undergo spontaneous elimination and substitution reactions upon light exposure, highlights their potential in developing photoresponsive materials (Nakagawa et al., 2012).
Mechanism of Action
Future Directions
Benzo[d][1,3,2]dithiazole compounds are attracting greater attention in various research settings due to their unique electronic properties . They have potential applicability in not only small-scale laboratory synthetic and medicinal chemistry but also commercial-scale processes and increasingly materials chemistry . Future research may focus on exploring these applications further.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S2/c1-2-20-12-9-7-11(8-10-12)15-21(16,17)13-5-3-4-6-14(13)22(15,18)19/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSWEMLJKZDTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2S(=O)(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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